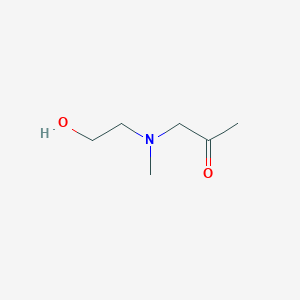

1-((2-Hydroxyethyl)(methyl)amino)propan-2-one

Description

IUPAC Nomenclature and Alternative Chemical Designations

The systematic nomenclature of 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one follows established International Union of Pure and Applied Chemistry conventions for complex organic compounds containing multiple functional groups. According to the PubChem database, the official IUPAC name for this compound is 1-[2-hydroxyethyl(methyl)amino]propan-2-one, which accurately reflects the structural arrangement of functional groups within the molecule. This nomenclature system prioritizes the ketone functionality as the primary functional group, with the propan-2-one backbone serving as the base structure, while the substituted amino group is designated as a substituent at position 1.

The compound is registered under the Chemical Abstracts Service Registry Number 256353-78-3, providing a unique identifier for regulatory and scientific documentation purposes. Alternative chemical designations include several systematic variations that emphasize different structural aspects of the molecule. These include 1-[(2-HYDROXYETHYL)(METHYL)AMINO]ACETONE, which highlights the acetone portion of the structure, and 2-Propanone, 1-[(2-hydroxyethyl)methylamino]-, representing the Chemical Abstracts Service nomenclature convention.

The molecular formula C₆H₁₃NO₂ indicates the presence of six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 131.17 grams per mole. The Standard International Chemical Identifier provides additional structural specificity with the notation InChI=1S/C6H13NO2/c1-6(9)5-7(2)3-4-8/h8H,3-5H2,1-2H3, while the corresponding InChIKey GRTIEUQWLHMBFD-UHFFFAOYSA-N serves as a condensed hash representation for database searching and chemical informatics applications.

The Simplified Molecular Input Line Entry System representation CC(=O)CN(C)CCO provides a linear notation that facilitates computational analysis and database management. This notation clearly illustrates the connectivity pattern, showing the ketone carbonyl group attached to a methyl group and a methylene bridge leading to the tertiary nitrogen, which connects to both a methyl group and a hydroxyethyl chain. Additional synonyms documented in chemical databases include 1-[2-hydroxyethyl(methyl)amino]propan-2-one and various registry-specific designations that reflect different naming conventions employed across international chemical databases.

Molecular Structure Analysis: Bond Angles and Spatial Configuration

The three-dimensional molecular structure of this compound exhibits characteristic geometric features typical of β-aminoketone compounds, with specific bond angles and spatial arrangements that influence its chemical reactivity and biological activity. While computational analysis was attempted to determine precise bond angles, the molecular geometry can be inferred from established principles of organic stereochemistry and comparisons with structurally related compounds.

The ketone functionality within the propan-2-one backbone adopts a planar configuration around the carbonyl carbon, with the C=O bond exhibiting typical double bond characteristics. The carbon-carbon-oxygen bond angle at the carbonyl center approximates 120 degrees, consistent with sp² hybridization of the carbonyl carbon atom. The adjacent methylene carbon that connects the ketone to the amino nitrogen maintains tetrahedral geometry with bond angles approaching 109.5 degrees, characteristic of sp³ hybridization.

The tertiary nitrogen center represents a crucial structural feature, coordinating three substituents: the methyl group, the hydroxyethyl chain, and the propanone-derived methylene carbon. The nitrogen adopts a pyramidal geometry typical of tertiary amines, with C-N-C bond angles slightly compressed from the ideal tetrahedral angle due to the presence of the lone pair of electrons on nitrogen. This geometric arrangement influences the compound's basicity and its potential for hydrogen bonding interactions through both the nitrogen lone pair and the terminal hydroxyl group.

Crystallographic studies of related β-aminoketone structures provide insight into typical bond distances and angles within this compound class. Research on similar compounds indicates that the C-N bond distances typically range between 1.45 and 1.48 Ångströms, while the C=O carbonyl bond length approximates 1.21 Ångströms. The hydroxyethyl chain adopts an extended conformation to minimize steric interactions, with the terminal hydroxyl group positioned to allow for intermolecular hydrogen bonding in the solid state.

The overall molecular conformation is influenced by intramolecular interactions, particularly potential hydrogen bonding between the terminal hydroxyl group and the carbonyl oxygen or the nitrogen lone pair. These interactions can stabilize specific conformations and influence the compound's physical properties, including solubility and melting point characteristics. The presence of both hydrophilic (hydroxyl and amino) and hydrophobic (methyl and methylene) regions within the molecule contributes to its amphiphilic character, affecting its behavior in different solvent systems.

Comparative Analysis with Related β-Amino Ketone Derivatives

This compound belongs to the broader class of β-aminoketone compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities and synthetic utility. Comparative analysis with structurally related derivatives reveals important structure-activity relationships and provides insights into the unique properties of this specific compound within the β-aminoketone family.

The β-aminoketone structural motif has been identified as a fundamental component in several clinically significant pharmaceuticals, including tolperisone, a centrally acting muscle relaxant, and oxyfedrine, used in therapeutic coronary disease treatment. Tolperisone, specifically 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one hydrochloride, shares the β-aminoketone core structure but differs significantly in its aromatic substitution pattern and the cyclic nature of its amino substituent. This structural comparison highlights how modifications to the β-aminoketone framework can dramatically alter pharmacological properties and therapeutic applications.

Recent research has emphasized the synthetic versatility of β-aminoketone derivatives, with various methodologies developed for their preparation including Mannich reactions, condensation reactions, and reductive hydroamination processes. The synthesis of this compound can be achieved through similar approaches, particularly through Mannich-type reactions involving acetone, formaldehyde, and N-methylethanolamine as starting materials. The presence of the hydroxyl functionality in the ethyl chain distinguishes this compound from simpler β-aminoketone derivatives and provides additional opportunities for chemical modification and derivatization.

Structural comparisons with related hydroxyethyl-substituted amino compounds reveal the significance of the hydroxyl group positioning. For instance, 1-((2-Hydroxyethyl)amino)propan-2-ol, with the molecular formula C₅H₁₃NO₂, represents a closely related structure where the ketone functionality is reduced to an alcohol. This structural modification fundamentally alters the chemical reactivity and biological activity profile, demonstrating the critical importance of the carbonyl group in β-aminoketone pharmacology.

Table 1: Comparative Analysis of Related β-Aminoketone Derivatives

| Compound Name | Molecular Formula | Key Structural Features | Biological Activity |

|---|---|---|---|

| This compound | C₆H₁₃NO₂ | β-aminoketone with hydroxyethyl chain | Research compound |

| Tolperisone | C₁₆H₂₃NO·HCl | Aromatic β-aminoketone with piperidine | Muscle relaxant |

| 1-((2-Hydroxyethyl)amino)propan-2-ol | C₅H₁₃NO₂ | Reduced ketone to alcohol | Modified activity profile |

| 1-[Ethyl(methyl)amino]propan-2-one | C₆H₁₃NO | Ethyl instead of hydroxyethyl | Altered polarity characteristics |

The comparative analysis extends to consideration of physicochemical properties, where the presence of the hydroxyl group in this compound significantly enhances its water solubility compared to non-hydroxylated analogs. This increased hydrophilicity can influence bioavailability, tissue distribution, and metabolic pathways, making it an attractive scaffold for pharmaceutical development.

Furthermore, the β-aminoketone framework has been extensively studied for its reactivity patterns, particularly in cyclization reactions leading to heterocyclic compounds such as piperidines, morpholinones, and other nitrogen-containing ring systems. The specific substitution pattern in this compound provides multiple sites for potential chemical modification, including the hydroxyl group for esterification or etherification reactions, the ketone for reduction or condensation reactions, and the tertiary amine for quaternization or N-oxide formation.

The growing interest in β-aminoketone derivatives in pharmaceutical research stems from their ability to interact with various biological targets, including ion channels, enzymes, and receptors. The structural features of this compound, particularly the combination of the β-aminoketone motif with the hydroxyl functionality, position it as a valuable intermediate for medicinal chemistry applications and as a potential lead compound for drug discovery programs targeting neurological and cardiovascular disorders.

Propriétés

IUPAC Name |

1-[2-hydroxyethyl(methyl)amino]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(9)5-7(2)3-4-8/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTIEUQWLHMBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612602 | |

| Record name | 1-[(2-Hydroxyethyl)(methyl)amino]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256353-78-3 | |

| Record name | 1-[(2-Hydroxyethyl)(methyl)amino]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation Methods

General Synthetic Strategy

The synthesis of 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one typically involves the nucleophilic substitution or reductive amination of a suitable ketone precursor with an amino alcohol or its derivatives. The key steps include:

- Introduction of the methylamino group onto the propan-2-one skeleton.

- Attachment of the 2-hydroxyethyl moiety to the amino nitrogen.

- Control of reaction conditions to avoid side reactions such as over-alkylation or polymerization.

Specific Synthetic Routes

Reductive Amination of 1-(Methylamino)propan-2-one with Ethylene Oxide

- Starting Materials: 1-(Methylamino)propan-2-one and ethylene oxide.

- Reaction Conditions: The methylamino ketone is reacted with ethylene oxide under controlled temperature (typically 0–50 °C) in an inert solvent such as ethanol or tetrahydrofuran.

- Mechanism: The nucleophilic secondary amine attacks the electrophilic epoxide ring of ethylene oxide, opening it to form the hydroxyethyl substituent.

- Workup: The reaction mixture is neutralized, and the product is purified by distillation or chromatography.

- Yield: Moderate to high yields (60–85%) depending on reaction time and temperature.

This method is supported by analogous syntheses of amino alcohols via epoxide ring opening with amines, as described in related literature on amino ketone derivatives.

Direct Amination of 1-Chloropropan-2-one with N-Methyl-2-aminoethanol

- Starting Materials: 1-Chloropropan-2-one and N-methyl-2-aminoethanol.

- Reaction Conditions: The nucleophilic substitution is carried out in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (50–80 °C).

- Mechanism: The amino group of N-methyl-2-aminoethanol displaces the chlorine atom on the propan-2-one, forming the target compound.

- Workup: The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

- Yield: Typically moderate yields (50–75%).

This approach is consistent with nucleophilic substitution reactions on α-haloketones, a well-established synthetic route for amino ketones.

Reductive Amination Using Methylamine and Hydroxyacetone

- Starting Materials: Hydroxyacetone (1-hydroxypropan-2-one) and methylamine.

- Reaction Conditions: The carbonyl group of hydroxyacetone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild acidic conditions.

- Mechanism: Formation of an imine intermediate followed by reduction to the secondary amine.

- Workup: Standard aqueous workup and purification.

- Yield: High yields (70–90%) with good selectivity.

This reductive amination method is widely used for synthesizing amino alcohols and amino ketones and is adaptable for this compound.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive amination with ethylene oxide | 1-(Methylamino)propan-2-one + ethylene oxide | 0–50 °C, inert solvent | 60–85 | Direct hydroxyethylation, mild conditions | Requires handling of ethylene oxide (toxic, reactive) |

| Nucleophilic substitution on 1-chloropropan-2-one | 1-Chloropropan-2-one + N-methyl-2-aminoethanol | 50–80 °C, polar aprotic solvent | 50–75 | Straightforward, uses stable reagents | Moderate yields, possible side reactions |

| Reductive amination of hydroxyacetone | Hydroxyacetone + methylamine + reducing agent | Mild acidic, reducing agent | 70–90 | High yield, good selectivity | Requires reducing agent, careful control needed |

Research Findings and Notes

- The reductive amination approach offers the highest yield and selectivity, making it the preferred method in pharmaceutical synthesis where purity is critical.

- The nucleophilic substitution method is simpler but may require more extensive purification due to side products.

- Handling ethylene oxide requires strict safety protocols due to its toxicity and volatility, which may limit the use of the first method in some settings.

- Reaction monitoring by NMR and HPLC is recommended to optimize reaction time and minimize by-products.

- Purification is typically achieved by distillation under reduced pressure or chromatographic techniques, depending on scale and purity requirements.

Analyse Des Réactions Chimiques

Types of Reactions

1-((2-Hydroxyethyl)(methyl)amino)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The hydroxyethyl and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

1-((2-Hydroxyethyl)(methyl)amino)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and receptors, influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one with five structurally related compounds, highlighting key differences in functional groups and properties:

Key Differences in Properties and Reactivity

- Polarity and Solubility: The hydroxyethyl group in the target compound enhances hydrophilicity compared to phenyl-substituted propanones (e.g., 1-phenylpropan-2-one), which are more lipophilic. This difference affects solubility in organic vs. aqueous media.

- Pharmaceutical Relevance: While 1-phenylpropan-2-one is a known precursor to amphetamines , the target compound’s amine and hydroxyl groups suggest utility in designing prodrugs or bioactive molecules.

Activité Biologique

1-((2-Hydroxyethyl)(methyl)amino)propan-2-one, identified by its CAS number 6579-55-1, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₁₃NO₂

- Molecular Weight : 119.16 g/mol

- Boiling Point : Not specified

- Hydrogen Bond Donors : 3

- Hydrogen Bond Acceptors : 3

- Log P (octanol-water partition coefficient) : Ranges from -1.14 to -0.39, indicating moderate hydrophilicity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been studied for its potential role in modulating neurotransmitter activity and influencing metabolic pathways.

In Vitro Studies

- Acetylcholinesterase Reactivation : Research indicates that derivatives of this compound can act as effective nucleophiles for the hydrolysis of organophosphorus nerve agents, thereby reactivating phosphorylated acetylcholinesterase (AChE). This suggests potential applications in neuroprotection and antidote development .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of related compounds featuring the hydroxyethyl group, suggesting that this compound may exhibit similar properties .

- Cytotoxicity Assays : Preliminary cytotoxicity assays have shown that certain concentrations of this compound can induce apoptosis in cancer cell lines, indicating potential anti-cancer properties .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated its ability to enhance AChE activity in vitro. The results suggested that the compound could mitigate the effects of neurotoxic agents, providing a foundation for further research into its therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested against a range of bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting a mechanism that may involve disruption of cell wall synthesis or function.

Data Table: Summary of Biological Activities

Q & A

Q. How can machine learning optimize reaction conditions for scaled-up synthesis?

- Methodology : Train neural networks on datasets of reaction parameters (temperature, catalyst loading, solvent) and yields. Bayesian optimization iteratively refines conditions for >90% yield. Transfer learning adapts models from similar amine-ketone syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.